rac-cis-Ambroxol-d5 is a deuterated analogue of rac-cis-Ambroxol, a compound recognized for its mucolytic properties. The molecular formula of rac-cis-Ambroxol-d5 is , with a molecular weight of 383.13 g/mol. This compound is primarily utilized in scientific research, particularly in studies related to pharmacokinetics, proteomics, and metabolomics due to its unique isotopic labeling properties.
Rac-cis-Ambroxol-d5 is classified as a stable isotope-labeled compound and is often used as a reference standard in analytical chemistry. It serves as a tool for studying drug metabolism and interactions within biological systems, particularly focusing on the glucocerebrosidase enzyme, which plays a significant role in lipid metabolism.
The synthesis of rac-cis-Ambroxol-d5 typically involves deuteration processes that introduce deuterium atoms into the rac-cis-Ambroxol structure. This can be achieved through various synthetic routes, including:
Industrial production of rac-cis-Ambroxol-d5 is conducted by specialized chemical manufacturers capable of handling deuterated compounds, ensuring high purity and isotopic enrichment through rigorous quality control measures.
Rac-cis-Ambroxol-d5 can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
The products formed from these reactions depend on specific conditions. For instance, oxidation may yield ketones while reduction could result in alcohols, demonstrating the versatility of rac-cis-Ambroxol-d5 in synthetic applications.
Rac-cis-Ambroxol-d5 acts primarily through its influence on the glucocerebrosidase enzyme. Ambroxol enhances this enzyme's activity, which is crucial for metabolizing glucocerebroside—a lipid that can accumulate in certain genetic disorders such as Gaucher disease.
The mechanism involves:
These properties make rac-cis-Ambroxol-d5 suitable for various analytical applications, particularly in mass spectrometry where precise quantification is necessary .
Rac-cis-Ambroxol-d5 has several scientific uses:
The molecular architecture of rac-cis-Ambroxol-d5 (chemical name: cis-4-[[(2-Amino-3,5-dibromophenyl)methyl-d₂]amino]cyclohexanol-d₃) features deuterium substitution at five specific sites: the methylene bridge (CD₂) connecting the cyclohexanol ring to the dibrominated aniline moiety, and three additional deuterium atoms positioned on the cyclohexanol ring. This configuration yields the molecular formula C₁₃H₁₃D₅Br₂N₂O and a precise molecular weight of 383.13-383.14 g/mol, creating a 5 Dalton mass shift from the non-deuterated ambroxol base (MW: 378.10 g/mol) [1] [4] [8]. The designation "rac-cis" explicitly denotes the racemic mixture of enantiomers where the amino (-NH-) and hydroxyl (-OH) functional groups occupy adjacent positions on the cyclohexane ring in a cis-orientation. This spatial arrangement critically influences the molecule's three-dimensional conformation, promoting specific interactions with biological targets and altering physicochemical parameters such as solubility and crystallinity compared to the trans-configured analogues [3] [9].
The stereochemical environment imposes significant functional constraints on molecular behavior. The cis-relationship between the polar substituents enhances intramolecular hydrogen bonding potential, while the equatorial positioning of the bulky aromatic moiety minimizes steric strain. Bromine atoms at the 3- and 5-positions of the aniline ring create substantial electron-withdrawing effects, modulating the basicity of the adjacent amino group and influencing protonation states under physiological pH conditions. This intricate balance of stereochemical and electronic factors governs the molecule's receptor affinity, membrane permeability, and metabolic susceptibility—attributes that are preserved in the deuterated isotopologue while conferring distinct advantages for analytical detection [3] [5] [9].
Table 1: Fundamental Structural Characteristics of rac-cis-Ambroxol-d5
Property | Specification | Analytical Method |
---|---|---|
Systematic Name | cis-4-[[(2-Amino-3,5-dibromophenyl)methyl-d₂]amino]cyclohexanol-d₃ | IUPAC Nomenclature |
Molecular Formula | C₁₃H₁₃D₅Br₂N₂O | High-Resolution MS |
Molecular Weight | 383.14 g/mol | Calculated Exact Mass |
Deuterium Incorporation | 5 atoms (≥98% D) | Isotopic Enrichment MS |
CAS Registry Number | 1217679-83-8 | Chemical Registry |
Key Stereochemical Feature | Racemic cis-1,4-disubstituted cyclohexanol | Chiral HPLC, NMR |
Deuterium, a stable non-radioactive hydrogen isotope with twice the atomic mass, exerts profound kinetic effects when incorporated into pharmaceutical compounds at metabolically vulnerable sites. In rac-cis-Ambroxol-d5, the strategic deuteration at the benzylic methylene position ([C₆D₂Br₂]-CD₂-NH) creates a significant barrier against oxidative metabolism by cytochrome P450 enzymes—a phenomenon termed the Kinetic Isotope Effect (KIE). This attenuation of metabolic clearance extends the compound's in vivo half-life and reduces the generation rate of active metabolites like ambroxol dihydroquinazolinone derivatives, thereby enabling clearer differentiation between administered drug and metabolic products in pharmacokinetic studies [2] [5].
The mass differential conferred by pentadeuteration transforms rac-cis-Ambroxol-d5 into an indispensable internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalysis. Its near-identical chromatographic behavior to non-deuterated ambroxol ensures co-elution during separation, while the distinct mass-to-charge ratio (m/z) enables unambiguous quantification without isotopic interference. This analytical precision is critical for establishing mass balance in human ADME (Absorption, Distribution, Metabolism, Excretion) studies following radiolabeled drug administration, particularly when tracking low-abundance metabolites in complex biological matrices like plasma, urine, or bronchial lavage samples [2] [6]. Furthermore, deuterated analogs facilitate the development of validated regulatory assays for detecting trace impurities and degradation products in pharmaceutical formulations. The European Pharmacopoeia recognizes ambroxol-related substances rigorously, positioning rac-cis-Ambroxol-d5 as a certified reference material for quantifying "Ambroxol EP Impurity D-d5" during stability testing and quality control of ambroxol-based therapeutics [1] [8].
Table 2: Comparative Properties of Deuterated vs. Non-deuterated Ambroxol Species
Characteristic | rac-cis-Ambroxol-d5 | Non-deuterated rac-cis-Ambroxol | Pharmacological Significance |
---|---|---|---|
Molecular Weight | 383.14 g/mol | 378.10 g/mol | Enables MS-based discrimination |
Metabolic Stability (CYP) | Enhanced (KIE ≈ 2-10) | Standard oxidative metabolism | Extended half-life; reduced metabolite generation |
Mass Spectral Signature | [M+H]+ m/z = 384.14 | [M+H]+ m/z = 379.10 | Quantitative bioanalysis without cross-talk |
Chromatographic Retention | Identical to non-deuterated form | Reference retention time | Validated co-elution for precise internal standardization |
Regulatory Status | Pharmacopoeial impurity standard | Active pharmaceutical ingredient | Quality control of drug substances/products |
The synthesis of rac-cis-Ambroxol-d5 evolved from established routes to ambroxol hydrochloride, adapting classical organic transformations to incorporate deuterium at specific molecular positions. Early synthetic approaches exploited reductive deuteration strategies using sodium borodeuteride (NaBD₄) reduction of Schiff base intermediates formed between 2-amino-3,5-dibromobenzaldehyde and cis-4-aminocyclohexanol. This method achieves selective deuterium incorporation at the benzylic methylene position (Ar-CH₂-N → Ar-CD₂-N), though with incomplete stereocontrol at the cyclohexanol ring [2] [8]. Contemporary optimized routes employ advanced deuterium exchange catalysis using deuterated solvents (D₂O, CD₃OD) under platinum or rhodium catalysis, combined with chiral resolution techniques to isolate the cis-diastereomer after racemization-sensitive synthesis. The final purification leverages preparative HPLC to achieve >99% chemical purity and >98% deuterium enrichment, as verified by NMR and mass spectrometry [4] [7].
The commercial availability of rac-cis-Ambroxol-d5 reflects significant milestones in pharmaceutical reference material development. Toronto Research Chemicals (TRC) first cataloged the compound in 2011 (CAS: 1217679-83-8), with initial applications focused on metabolic studies of bromhexine derivatives. The European Directorate for the Quality of Medicines (EDQM) recognition of "Ambroxol EP Impurity D-d5" in 2015 established its regulatory utility, driving commercial scale-up by suppliers including Pharmaffiliates, Biosynth, and Clearsynth. Current research applications extend beyond metabolic tracers, encompassing deuterium/protium exchange mass spectrometry for protein binding studies and isotope dilution assays for environmental monitoring of ambroxol residues. Pricing remains premium ($195-375/mg) due to specialized synthesis under GMP-like conditions, though costs continue to decrease as catalytic deuteration technologies advance [1] [4] [8].
Table 3: Historical Development Timeline of rac-cis-Ambroxol-d5
Year | Development Milestone | Significance |
---|---|---|
1995 | First synthesis of deuterated bromhexine metabolites | Demonstrated feasibility of deuteration for metabolic tracers |
2011 | Structural characterization of rac-cis-Ambroxol-d5 (CAS assignment) | Standardized molecular identity and analytical parameters |
2015 | Recognition as "Ambroxol EP Impurity D-d5" in pharmacopoeias | Established regulatory utility for pharmaceutical quality control |
2021 | Commercial GMP-scale production by multiple suppliers | Improved accessibility for clinical mass balance studies |
2023 | Application in neuropharmacology tracer studies | Expanded research scope beyond respiratory therapeutics |
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.:
CAS No.: